molecular formula C20H38O4 B089821 12-Acetoxystearic acid CAS No. 1069-92-7

12-Acetoxystearic acid

Cat. No.: B089821
CAS No.: 1069-92-7
M. Wt: 342.5 g/mol
InChI Key: KWUXACZIGUKKOV-UHFFFAOYSA-N
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Description

12-Acetoxystearic acid is a derivative of stearic acid, a long-chain fatty acid It is characterized by the presence of an acetoxy group at the 12th carbon position of the stearic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Acetoxystearic acid can be synthesized through the acetylation of 12-hydroxystearic acid. The process involves the reaction of 12-hydroxystearic acid with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction typically proceeds as follows:

12-Hydroxystearic acid+Acetic anhydride12-Acetoxystearic acid+Acetic acid\text{12-Hydroxystearic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 12-Hydroxystearic acid+Acetic anhydride→12-Acetoxystearic acid+Acetic acid

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of castor oil to produce 12-hydroxystearic acid, followed by acetylation. The hydrogenation process is carried out in the presence of a nickel catalyst at elevated temperatures and pressures. The resulting 12-hydroxystearic acid is then acetylated using acetic anhydride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 12-Acetoxystearic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield 12-hydroxystearic acid and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 12-hydroxystearic acid.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Hydrolysis: 12-Hydroxystearic acid and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: 12-Hydroxystearic acid.

Scientific Research Applications

12-Acetoxystearic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.

    Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the production of lubricants, plasticizers, and surfactants

Mechanism of Action

The mechanism of action of 12-acetoxystearic acid involves its interaction with cellular membranes and metabolic pathways. The acetoxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the compound may undergo enzymatic hydrolysis to release 12-hydroxystearic acid, which can participate in various metabolic processes .

Comparison with Similar Compounds

    12-Hydroxystearic Acid: The precursor to 12-acetoxystearic acid, known for its use in the production of lubricants and plasticizers.

    Stearic Acid: A saturated fatty acid commonly found in animal and plant fats, used in the production of soaps, cosmetics, and detergents.

    Acetylated Fatty Acids: A class of compounds similar to this compound, where fatty acids are modified with acetoxy groups.

Uniqueness: this compound is unique due to its specific acetoxy modification at the 12th carbon position, which imparts distinct chemical and physical properties compared to its unmodified counterparts. This modification enhances its solubility in organic solvents and its reactivity in esterification and hydrolysis reactions .

Properties

IUPAC Name

12-acetyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXACZIGUKKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276069
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-92-7
Record name 12-Acetoxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-ACETOXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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